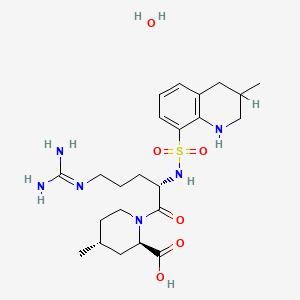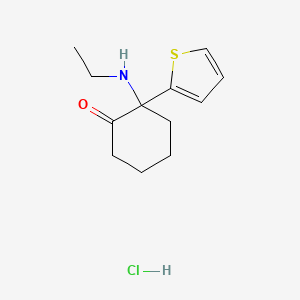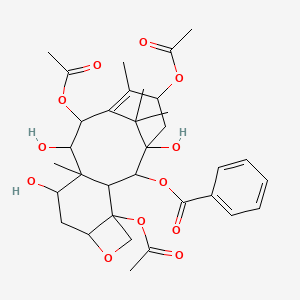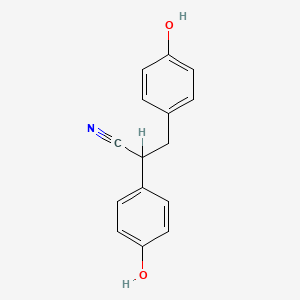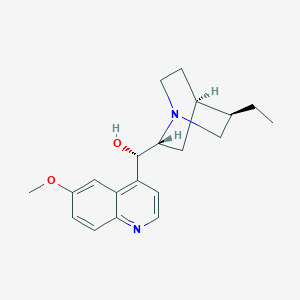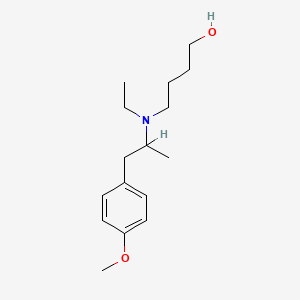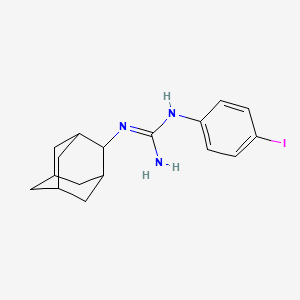
1-(4-Iodophényl)-3-(2-adamantyl)guanidine
Vue d'ensemble
Description
1- (4-Iodophényl)-3- (2-adamantyl)guanidine, communément appelé IPAG, est un antagoniste puissant du récepteur sigma-1. Il a été étudié pour sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire. IPAG est particulièrement reconnu pour son rôle dans la dégradation du ligand de mort programmé 1 (PD-L1) dans certaines lignées cellulaires cancéreuses .
Applications De Recherche Scientifique
IPAG has a wide range of scientific research applications, including:
Chemistry: Used as a sigma-1 receptor antagonist in various chemical studies.
Biology: Studied for its role in inducing apoptosis and inhibiting cell proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in reducing PD-L1 levels in cancer cells.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools .
Mécanisme D'action
Target of Action
The primary target of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is the Sigma-1 receptor (S1R) . S1R is a ligand-gated membrane chaperone protein that is sensitive to Ca2+ and resides in the mitochondria-associated endoplasmic reticulum . It is found at significant levels in the brain and is involved in a wide range of biological processes and chronic disease states .
Mode of Action
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine interacts with S1R, modulating its function as an interorganelle-signaling modulator . This interaction affects the receptor’s role in various biological processes, including pain reception, neuropsychiatric diseases, vascular diseases, and cancer .
Biochemical Pathways
The compound’s interaction with S1R affects various biochemical pathways. S1R interacts with ion channels and neurotransmitters involved in learning, memory, and the development of compulsive behavior . It has been shown that S1R agonists facilitate the reinforcing effects of ethanol and induce binge-like drinking, while S1R antagonists block excessive drinking in genetic and environmental models of alcoholism .
Pharmacokinetics
The pharmacokinetics of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine are still under investigation. It is known that a radiotracer should bind to its target with high affinity and selectivity to provide insight about the distribution, expression levels, and functional role of the receptor .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological processes and disease states in which S1R is involved . For instance, S1R protein levels increased in rat anterior cingulate cortex when the animals engaged in compulsive binge-eating behavior . S1R antagonism was also shown to dose-dependently prevent binge-eating in these rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine. For example, the compound’s interaction with S1R can be influenced by the presence of other neurotransmitters and ion channels in the brain
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
IPAG peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-iodoaniline avec la 2-adamantylamine en présence d'un dérivé de guanidine. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour IPAG ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température et le choix du solvant, pour maximiser le rendement et la pureté. La production industrielle nécessiterait également des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
IPAG subit plusieurs types de réactions chimiques, notamment :
Oxydation : IPAG peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans IPAG.
Substitution : IPAG peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés d'IPAG, tandis que les réactions de substitution peuvent produire une variété de composés IPAG substitués .
Applications de recherche scientifique
IPAG a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme antagoniste du récepteur sigma-1 dans diverses études chimiques.
Biologie : Étudié pour son rôle dans l'induction de l'apoptose et l'inhibition de la prolifération cellulaire.
Médecine : Enquête sur son potentiel en thérapie anticancéreuse, en particulier en réduisant les niveaux de PD-L1 dans les cellules cancéreuses.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et d'outils de diagnostic .
Mécanisme d'action
IPAG exerce ses effets principalement par l'inhibition du récepteur sigma-1. Cette inhibition conduit à la dégradation autolysosomale de PD-L1 dans certaines lignées cellulaires cancéreuses, telles que le cancer de la prostate insensible aux hormones et le cancer du sein triple négatif. La réduction de la PD-L1 fonctionnelle à la surface de ces cellules peut améliorer la réponse immunitaire contre les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Rimcazole : Un autre antagoniste du récepteur sigma-1 avec des propriétés similaires.
Haloperidol réduit : Connu pour son antagonisme du récepteur sigma-1.
BD-1047 et BD-1063 : Tous deux sont des antagonistes du récepteur sigma-1 avec des effets comparables.
Unicité d'IPAG
IPAG est unique en raison de sa forte affinité pour le récepteur sigma-1 et de sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire. Son action spécifique sur la dégradation de PD-L1 le distingue des autres antagonistes du récepteur sigma-1, ce qui en fait un composé précieux dans la recherche sur le cancer .
Propriétés
IUPAC Name |
2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPIWYXWLJPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193527-91-2 | |
| Record name | 193527-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


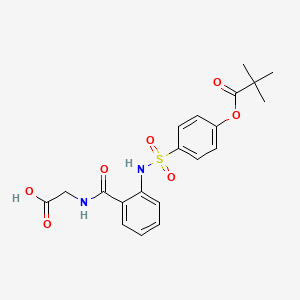
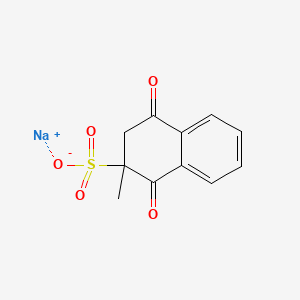
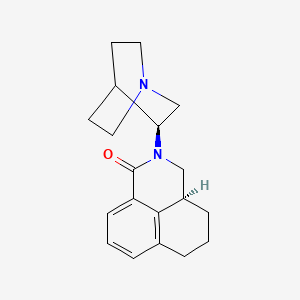

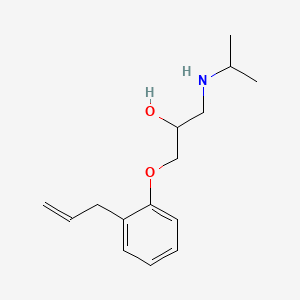
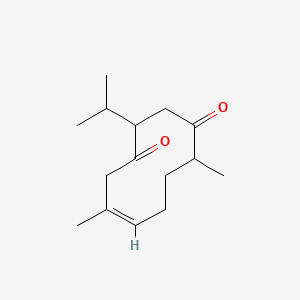
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
